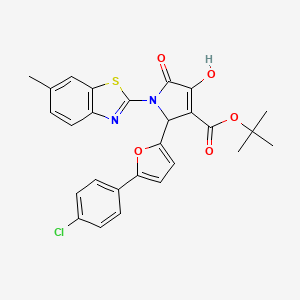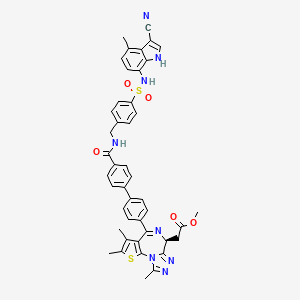
MurA-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MurA-IN-3 is a reversible pyrrolidinedione-based inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This compound exhibits significant inhibitory activity against MurA, with an IC50 value of 4.5 micromolar. This compound also demonstrates antibacterial activity, making it a promising candidate for the development of new antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MurA-IN-3 involves the preparation of pyrrolidinedione derivatives. The synthetic route typically includes the following steps:
Formation of Pyrrolidinedione Core: The core structure is synthesized through a condensation reaction between a diketone and an amine.
Functionalization: The pyrrolidinedione core is then functionalized with various substituents to enhance its inhibitory activity against MurA.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Reactors: For controlled synthesis and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as high-performance liquid chromatography (HPLC) for large-scale purification
Chemical Reactions Analysis
Types of Reactions
MurA-IN-3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinedione core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
MurA-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell wall synthesis.
Medicine: Potential development as a novel antibiotic to combat resistant bacterial strains.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in drug discovery
Mechanism of Action
MurA-IN-3 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the first step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound binds to the active site of MurA, preventing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
MurA-IN-3 is unique among MurA inhibitors due to its reversible inhibition mechanism and its pyrrolidinedione-based structure. Similar compounds include:
Fosfomycin: A naturally occurring antibiotic that covalently modifies the active site of MurA.
Catechin: A natural flavonoid that inhibits MurA through a different binding mechanism.
Benzoic Acid Derivatives: Synthetic inhibitors that target MurA with varying degrees of efficacy .
This compound stands out due to its reversible inhibition and significant antibacterial activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H23ClN2O5S |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H23ClN2O5S/c1-14-5-10-17-20(13-14)36-26(29-17)30-22(21(23(31)24(30)32)25(33)35-27(2,3)4)19-12-11-18(34-19)15-6-8-16(28)9-7-15/h5-13,22,31H,1-4H3 |
InChI Key |
UTUPTWFKEREEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)OC(C)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)





